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molecular formula C13H20O B1339231 1-(Hexyloxy)-4-methylbenzene CAS No. 57792-40-2

1-(Hexyloxy)-4-methylbenzene

Cat. No. B1339231
M. Wt: 192.3 g/mol
InChI Key: LXXFRHKBLSRVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921591B2

Procedure details

4-(n-hexyloxy)toluene (2.88 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 116 mg ethyl 2-(4-(n-hexyloxy)phenyl)acetate was obtained by column chromatography, in a yield of 88%. 1HNMR (400 MHz, CDCl3) δ 0.88 (t, J=7.2 Hz, 3H), 1.23 (t, J=7.2 Hz, 3H), 1.31-1.36 (m, 4H), 1.41-1.46 (m, 2H), 1.73-1.79 (m, 2H), 3.54 (s, 2H), 3.91 (t, J=6.8 Hz, 2H), 4.11 (q, J=7.2 Hz, 2H), 6.83-6.87 (m, 2H), 7.17-7.19 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 14.0, 14.2, 22.6, 25.7, 29.3, 25.7, 29.3, 31.6, 40.6, 60.8, 68.0, 114.6, 126.0, 130.2, 158.2, 171.9; HRMS (ESI) calcd. for C16H24NaO3 [M+Na]: 287.1618. found: 287.1622. The ethyl 2-(4-(n-hexyloxy)phenyl)acetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 97 mg product 2-(4-(n-hexyloxy)phenyl)acetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C(O[O:20][C:21]([CH3:24])(C)C)(C)(C)C.[C]=O.[CH2:27]([OH:29])C>>[CH2:1]([O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:27]([O:20][CH2:21][CH3:24])=[O:29])=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |^3:24|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(C=C1)C
Name
Quantity
73 mg
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
46 mg
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at this constant temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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